molecular formula C21H20O10 B1671436 Genistin CAS No. 529-59-9

Genistin

Cat. No. B1671436
CAS RN: 529-59-9
M. Wt: 432.4 g/mol
InChI Key: ZCOLJUOHXJRHDI-CMWLGVBASA-N
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Description

Genistin is an isoflavone found in a number of dietary plants like soy and kudzu . It was first isolated in 1931 from the 90% methanol extract of a soybean meal . Chemically, it is the 7-O-beta-D-glucoside form of genistein and is the predominant form of the isoflavone naturally occurring in plants .


Synthesis Analysis

Genistein, from which this compound is derived, was efficiently synthesized from (2,4,6-trihydroxyphenyl)ethanone by a novel five-step procedure involving the formation of an enamino ketone, followed by ring closure and a Suzuki coupling reaction using palladium acetate and poly (ethylene glycol) .


Molecular Structure Analysis

This compound is structurally quite similar to the flavonoid molecule, so they represent a subclass of flavonoids . Genistein is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone .


Chemical Reactions Analysis

This compound is present in plants in their inactive forms, as glycosides this compound and daidzin, and afterward changed through metabolic processes to active aglycones . Genistein is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity .


Physical And Chemical Properties Analysis

This compound has a molar mass of 432.37 g/mol . It is commonly produced by plant metabolism and is detected in a number of plant species, particularly in the Fabaceae family .

Scientific Research Applications

Genistin has been studied extensively in both in vivo and in vitro settings. In vivo studies involve the administration of this compound to living organisms, while in vitro studies involve the use of laboratory-based models.

In Vivo

In vivo studies have shown that genistin has a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have beneficial effects on cardiovascular health, bone health, and the immune system. Additionally, this compound has been studied for its potential to reduce the risk of certain types of cancer, including breast and prostate cancer.

In Vitro

In vitro studies have provided insight into the mechanism of action of genistin. These studies have shown that this compound can bind to and activate the estrogen receptor, which is involved in the regulation of many biological processes. This compound has also been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, this compound has been shown to inhibit the growth of certain cancer cells and to induce apoptosis, or programmed cell death.

Mechanism of Action

Target of Action

Genistin, also known as Genistoside, is a 7-O-glycoside of the isoflavonoid genistein . It primarily targets protein-tyrosine kinase and topoisomerase-II . These enzymes play crucial roles in cell growth and division, making them key targets for this compound’s action . This compound also interacts with nuclear estrogen receptors , altering the transcription of cell-specific genes .

Mode of Action

This compound exerts its effects by inhibiting the activity of protein-tyrosine kinase and topoisomerase-II, thereby blocking enzymes required for cell growth . This inhibition can induce G2 phase arrest in human and murine cell lines . Furthermore, this compound may decrease cardiovascular risk in postmenopausal women by interacting with nuclear estrogen receptors to alter the transcription of cell-specific genes .

Biochemical Pathways

This compound affects several biochemical pathways. It is biosynthesized via the shikimate pathway in plants . It has been found to inhibit various signaling pathways such as nuclear factor kappa-B (NF-κB), prostaglandins (PGs), inducible nitric oxide synthase (iNOS), proinflammatory cytokines, and reactive oxygen species (ROS) . These pathways are involved in inflammation, cell growth, and apoptosis, among other cellular processes .

Pharmacokinetics

This compound is metabolized after ingestion, releasing the aglycone genistein . Its absorption and bioavailability are influenced by low absorption and biotransformation processes .

Result of Action

The molecular and cellular effects of this compound’s action are broad and multidirectional due to its classification in the group of phytoestrogens . It has shown significant antioxidant, anti-inflammatory, anticancer, and antidiabetic properties . This compound has also demonstrated strong anti-inflammatory activities through the inhibition of various signaling pathways . Furthermore, it has been found to enhance cognitive performance in animal models through its ability to reduce oxidative stress and attenuate neuroinflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. Additionally, the synthesis of estrogen can be elevated by this compound action . The estrogenic role of this compound, which mainly refers to ERβ binding selectivity, is one of the main pillars of its anticarcinogenic activity .

Biological Activity

Genistin has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have beneficial effects on cardiovascular health, bone health, and the immune system. Additionally, this compound has been studied for its potential to reduce the risk of certain types of cancer, including breast and prostate cancer.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, this compound has been shown to inhibit the growth of certain cancer cells and to induce apoptosis. This compound has also been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of genistin in laboratory experiments has several advantages. This compound is relatively inexpensive, widely available, and easy to use. Additionally, this compound is highly stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. This compound is not always easily soluble in aqueous solutions and can be difficult to dissolve. Additionally, the effects of this compound on living organisms can vary depending on the dose and duration of administration.

Future Directions

The potential applications of genistin are numerous and varied. This compound has been studied for its potential to reduce the risk of certain types of cancer, including breast and prostate cancer. Additionally, this compound has been studied for its potential to reduce the risk of cardiovascular disease, improve bone health, and modulate the immune system. Future research should focus on further elucidating the mechanism of action of this compound and exploring its potential applications in the treatment of various diseases and conditions. Additionally, further research should be conducted to explore the potential side effects of this compound and its interactions with other drugs and dietary supplements. Finally, further research should be conducted to assess the safety and efficacy of this compound in different populations.

Safety and Hazards

Genistin is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and possible risk of harm to unborn child .

properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOLJUOHXJRHDI-CMWLGVBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022324
Record name Genistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

529-59-9
Record name Genistin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Genistin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Genistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-5-hydroxy-3-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GENISTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1POG3SCN5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does genistin exert its effects within the body?

A: this compound, often recognized as a phytoestrogen, primarily functions by interacting with estrogen receptors (ERs), particularly ERβ. [] This interaction can trigger a cascade of downstream effects, influencing various cellular processes, including cell proliferation, differentiation, and gene expression. [, , , , , ]

Q2: Does this compound show selectivity towards specific estrogen receptors?

A: While this compound can bind to both ERα and ERβ, it exhibits a higher affinity for ERβ. [] This selective binding to ERβ is thought to contribute to its distinct biological effects compared to other estrogenic compounds.

Q3: Can you elaborate on the downstream effects of this compound binding to ERβ?

A: this compound's binding to ERβ has been linked to the activation of specific signaling pathways, including the ERK1/2 and Akt pathways. [] These pathways play crucial roles in regulating cell proliferation, survival, and differentiation. For instance, activation of these pathways by this compound has been associated with enhanced megakaryocyte differentiation, leading to increased platelet production. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol.

Q5: Are there any specific spectroscopic techniques used to identify and characterize this compound?

A: Various spectroscopic techniques are employed for this compound analysis, including High-Performance Liquid Chromatography (HPLC) coupled with different detectors like ultraviolet (UV) and mass spectrometry (MS). [, , , , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized to elucidate its structure. [, ]

Q6: How stable is this compound under different storage and processing conditions?

A: this compound's stability can be influenced by factors like temperature, pH, and exposure to light. Studies have shown that this compound can degrade at high temperatures, especially above 140°C. [] Its stability under different conditions is crucial for its incorporation into food and pharmaceutical products.

Q7: How does the form of this compound, whether glycoside or aglycone, affect its stability and bioavailability?

A: this compound exists as a glycoside, meaning it is bound to a sugar molecule (glucose). This glycosidic bond can affect its stability and absorption in the digestive tract. Research indicates that this compound is metabolized to its aglycone form, genistein, which is believed to be the more bioavailable form. [, ]

Q8: What strategies are employed to enhance the stability and bioavailability of this compound in food products?

A: Various approaches are explored to enhance this compound stability and bioavailability, including encapsulation techniques and fermentation processes. [, , , ] For instance, fermentation of soybeans using specific bacterial strains like Bacillus subtilis has been shown to increase the conversion of this compound to genistein. []

Q9: How is this compound absorbed and metabolized in the body?

A: this compound is primarily absorbed in the small intestine after undergoing hydrolysis to genistein by intestinal enzymes and bacteria. [] Genistein is then further metabolized in the liver and gut, forming various metabolites. [, ]

Q10: Does this compound exhibit enterohepatic circulation?

A: Research suggests that this compound, after conversion to genistein, undergoes enterohepatic circulation. [] This process involves the secretion of genistein metabolites in bile, reabsorption from the intestine, and return to the liver, potentially prolonging its presence in the body.

Q11: What are some of the key in vitro and in vivo studies investigating the biological activities of this compound?

A: this compound's biological activities have been examined in various models. In vitro studies have demonstrated its inhibitory effects on the proliferation of cancer cells, including breast cancer cells (MCF-7) and glioma cells. [, , , ] In vivo studies using rodent models have explored its potential benefits in conditions like osteoporosis, obesity, and myocardial ischemia-reperfusion injury. [, , , , , ]

Q12: Are there any clinical trials investigating the effects of this compound in humans?

A12: While many preclinical studies suggest potential health benefits of this compound, the number of clinical trials directly investigating its effects in humans is limited. More research is needed to determine its efficacy and safety for specific health conditions.

Q13: Are there any known toxicological concerns associated with this compound?

A: Some studies have raised concerns about the potential estrogenic effects of this compound, particularly its influence on hormone-sensitive tissues. [] Further research is necessary to fully assess its long-term safety and potential for adverse effects.

Q14: How is this compound typically quantified in various matrices like food products and biological samples?

A: HPLC, coupled with UV or MS detection, is commonly employed for the quantification of this compound in various matrices. [, , , , , , ] The choice of extraction method and analytical conditions may vary depending on the complexity of the sample matrix.

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